![molecular formula C6H4Cl2O2 B142446 5-Chloro-2-methylfuran-3-carbonyl chloride CAS No. 155442-10-7](/img/structure/B142446.png)
5-Chloro-2-methylfuran-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methylfuran-3-carbonyl chloride is an organic compound that belongs to the family of furan derivatives. It is a highly reactive molecule that is widely used in various scientific research applications. This compound is synthesized by the reaction of 5-chloro-2-methylfuran-3-carboxylic acid with thionyl chloride.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-methylfuran-3-carbonyl chloride is based on its highly reactive nature. It reacts with various functional groups such as amines, alcohols, and thiols to form covalent bonds. This reaction leads to the formation of various organic compounds that have different properties and functions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-Chloro-2-methylfuran-3-carbonyl chloride. However, it is known that this compound is highly reactive and can react with various biomolecules such as proteins, nucleic acids, and lipids. This reaction can lead to the formation of various adducts that can affect the structure and function of these biomolecules.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Chloro-2-methylfuran-3-carbonyl chloride in lab experiments is its high reactivity, which makes it a useful reagent for the synthesis of various organic compounds. Additionally, it is relatively easy to synthesize and is commercially available. However, one of the limitations of using this compound is its highly reactive nature, which can lead to the formation of unwanted by-products and can be difficult to handle.
Zukünftige Richtungen
There are several future directions for the use of 5-Chloro-2-methylfuran-3-carbonyl chloride in scientific research. One of the directions is the synthesis of new organic compounds that have potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Additionally, the use of 5-Chloro-2-methylfuran-3-carbonyl chloride in the preparation of intermediates for the synthesis of other furan derivatives can lead to the discovery of new natural products with potential biological activities. Furthermore, the study of the biochemical and physiological effects of 5-Chloro-2-methylfuran-3-carbonyl chloride can provide insights into its potential toxicity and its effects on various biomolecules.
Synthesemethoden
The synthesis of 5-Chloro-2-methylfuran-3-carbonyl chloride involves the reaction of 5-chloro-2-methylfuran-3-carboxylic acid with thionyl chloride. The reaction is carried out in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate 5-chloro-2-methylfuran-3-carbonyl chloride, which is then converted to the final product by the elimination of hydrogen chloride.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-methylfuran-3-carbonyl chloride is a highly reactive molecule that is widely used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of intermediates for the synthesis of other furan derivatives. Additionally, 5-Chloro-2-methylfuran-3-carbonyl chloride is used as a building block in the synthesis of various natural products.
Eigenschaften
CAS-Nummer |
155442-10-7 |
---|---|
Produktname |
5-Chloro-2-methylfuran-3-carbonyl chloride |
Molekularformel |
C6H4Cl2O2 |
Molekulargewicht |
179 g/mol |
IUPAC-Name |
5-chloro-2-methylfuran-3-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2O2/c1-3-4(6(8)9)2-5(7)10-3/h2H,1H3 |
InChI-Schlüssel |
WWZCNSLLQBLPLC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(O1)Cl)C(=O)Cl |
Kanonische SMILES |
CC1=C(C=C(O1)Cl)C(=O)Cl |
Synonyme |
3-Furancarbonyl chloride, 5-chloro-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.